molecular formula C21H17N3O3S2 B2721037 N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886933-66-0

N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No. B2721037
CAS RN: 886933-66-0
M. Wt: 423.51
InChI Key: LWLYPOZMDPWIMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a synthetic compound that has been widely used in scientific research. It is a small molecule inhibitor that targets certain proteins and enzymes, making it a valuable tool for studying various biological processes.

Scientific Research Applications

Antimalarial and Antiviral Properties

A study by Fahim and Ismael (2021) explored antimalarial sulfonamides, highlighting their potential utility in COVID-19 treatment. The investigation involved computational calculations and molecular docking studies, suggesting these compounds' effectiveness against both malaria and SARS-CoV-2 due to their inhibitory action on critical viral proteins (Fahim & Ismael, 2021).

Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)

Research by Borzilleri et al. (2006) identified aminothiazole-based analogs, including structures similar to the query compound, as potent and selective inhibitors of VEGFR-2. These inhibitors show promise in treating various cancers by targeting tumor angiogenesis, demonstrating efficacy in lung and colon carcinoma xenograft models (Borzilleri et al., 2006).

Metabolic Stability Enhancements in Drug Design

Stec et al. (2011) focused on improving metabolic stability through the exploration of heterocyclic analogues, including those with benzothiazole rings. Their work underscores the importance of molecular modifications to enhance drug-like properties, such as reducing metabolic deacetylation, a common challenge in drug development (Stec et al., 2011).

Electrophysiological Activity and Potential Antiarrhythmic Effects

A study by Morgan et al. (1990) synthesized and evaluated the cardiac electrophysiological activities of N-substituted imidazolylbenzamides and benzene-sulfonamides. These compounds, including structural motifs similar to the queried compound, were found to possess class III electrophysiological activity, indicating potential use as antiarrhythmic agents (Morgan et al., 1990).

Anticancer Activity

Research by Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of thiazol-2-yl benzenesulphonamide derivatives, showing significant in vitro cytotoxicity against human breast cancer cell lines. This study illustrates the potential of sulfonamide-bearing thiazole derivatives in anticancer strategies (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S2/c1-29(26,27)17-9-6-7-15(13-17)20(25)24(14-16-8-4-5-12-22-16)21-23-18-10-2-3-11-19(18)28-21/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLYPOZMDPWIMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.